Disperse blue 291
Description
Chemical Identity: Disperse Blue 291 (CAS 56548-64-2) is a brominated azo dye with the IUPAC name N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide. Its molecular formula is C₁₉H₂₁BrN₆O₆, and it has a molecular weight of 509.31 g/mol .
Synthesis and Applications:
The synthesis involves sequential reactions, including nitration, bromination, and coupling of intermediates such as p-nitroanisole and diallylamine. Post-processing techniques like ball milling, high-pressure homogenization, and reprecipitation are critical for achieving ultrafine particles (D₅₀ ≤ 112 nm) to enhance dyeing efficiency on polyester fabrics .
Properties
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGKRSGMAWUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069117 | |
| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56548-64-2, 1093135-35-3 | |
| Record name | N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56548-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056548642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disperse Blue 2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme
The diazo component is prepared via nitration and bromination of substituted anilines. Patent CN108929556A details a scalable approach:
Critical Process Parameters
Industrial implementations use jacketed reactors with brine cooling to maintain subzero temperatures. Excess nitrous acid is quenched with sulfamic acid () post-reaction.
Coupling Reaction with N,N-Diethylaminoacetanilide
Mechanism
The diazonium salt couples with the tertiary amine-containing component via electrophilic aromatic substitution:
Industrial Process Flow
-
Diazonium salt preparation : 915 kg 2-bromo-4,6-dinitroaniline reacted with 40% nitrosyl sulfuric acid (1224 kg) in 75% H₂SO₄ at -5–0°C for 5 hr.
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Coupling :
Post-Synthesis Processing
Purification Steps
Dispersing Agent Formulation
| Agent Type | Concentration (wt%) | Function |
|---|---|---|
| Nonylphenol ethoxylate | 0.3–0.5% | Prevents particle aggregation |
| Lignosulfonate | 1.2–1.8% | Enhances aqueous dispersion |
Quality Control and Characterization
Key Analytical Metrics
Fastness Performance
| Test | Rating (AATCC) |
|---|---|
| Light fastness | 4–5 |
| Wash fastness | 4–5 |
| Sublimation (180°C) | 4 |
Scale-Up Considerations
Environmental Impact
-
Bromine recovery : >90% achieved via ion exchange from filtrates.
Recent Advances in Synthesis
Continuous Flow Reactors
-
Benefits :
-
30% reduction in reaction time
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15% higher yield vs. batch processes
-
-
Challenges : Fouling of microchannels by precipitated intermediates.
Industrial Applications
Textile Dyeing
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Polyester : 2–4% owf (on weight of fabric) at 130°C.
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Blends : Compatible with one-bath dyeing of polyester/cellulose mixes.
Specialty Uses
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LCD color filters : Requires ultra-high purity (>99.5%).
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3D printing resins : 0.01–0.03% load for blue tinting.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo bond in the compound can undergo reduction, leading to the formation of amines that can interact with biological molecules. The compound’s hydrophobic nature allows it to partition into lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Key Properties :
- Solubility : Disperses in aqueous media with surfactants.
- Lightfastness : Exhibits moderate resistance to UV degradation, with binding energy changes observed in XPS studies under UV exposure .
- Regulatory Status: Not listed under ZDHC MRSL restricted substances, unlike Disperse Blue 26 or Disperse Orange 1 .
Comparison with Structurally Similar Disperse Dyes
Structural Analogues
The table below compares Disperse Blue 291 with three closely related disperse dyes:
Substitution Trends
- Chloro vs. Bromo : Disperse Blue 333 (chloro-substituted) offers cost advantages but lower lightfastness compared to this compound .
- Safer Alternatives: Anthraquinone derivatives (e.g., Disperse Blue 124) are recommended for reduced environmental impact but lack the color depth of brominated azo dyes .
Biological Activity
Disperse Blue 291 (DB291) is a synthetic azo dye widely used in the textile industry. This compound has raised concerns regarding its biological activity, particularly its genotoxicity and mutagenicity. This article reviews the existing literature on the biological effects of DB291, highlighting key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound is classified as an azo dye, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The chemical structure can be represented as follows:
- Chemical Formula : C₁₅H₁₄BrN₃O₄
- CAS Number : 56548-64-2
Genotoxicity and Mutagenicity
Numerous studies have investigated the genotoxic and mutagenic effects of DB291. These studies primarily focus on its impact on mammalian cells and model organisms.
Key Findings from Research
- Genotoxic Effects in Mice : A study conducted on male Swiss mice demonstrated that oral administration of DB291 resulted in an increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) at a dose of 50 mg/kg body weight. However, no significant primary DNA damage or changes in gene expression were observed at this dosage .
- Cytotoxicity in HepG2 Cells : Research involving the human hepatic cell line HepG2 revealed that exposure to DB291 led to a significant increase in comet tail length and a rise in micronucleus frequency at concentrations starting from 400 µg/ml. Additionally, cell viability decreased with increasing concentrations of the dye, indicating cytotoxic effects .
- Comet Assay Results : The comet assay, used to measure DNA damage, showed that DB291 induced primary DNA damage in HepG2 cells, supporting its classification as a genotoxic agent .
- Gene Expression Analysis : Changes in the expression of genes related to apoptosis (BAX, BCL2) were evaluated in leukocytes from treated animals, although specific alterations were not consistently reported across studies .
Case Study 1: Environmental Impact
A case study highlighted the environmental implications of DB291 when released into aquatic systems through industrial effluents. The study emphasized the potential for DB291 to contaminate drinking water sources and affect local biota due to its persistent nature and toxicity .
Case Study 2: Biodegradation Approaches
Research explored various methods for degrading DB291 in wastewater treatment settings. Techniques such as using coal fly ash modified into zeolite showed promise for effectively removing azo dyes from wastewater, including DB291, thus mitigating its environmental impact .
Table 1: Summary of Genotoxicity Studies on this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Disperse Blue 291, and how do reaction conditions influence yield and purity?
- Methodology : Use controlled experiments to vary parameters (e.g., temperature, catalyst concentration, solvent polarity) and monitor outcomes via HPLC or UV-Vis spectroscopy. Compare yields using gravimetric analysis and purity via mass spectrometry. Statistical tools like ANOVA can identify significant variables .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodology : Employ FT-IR and NMR for functional group identification, UV-Vis for absorbance profiling, and HPLC-MS for molecular weight and fragmentation analysis. Cross-validate results with computational modeling (e.g., DFT) to confirm structural assignments .
Q. How can researchers ensure safe handling and disposal of this compound in laboratory settings?
- Methodology : Follow OSHA/NIOSH guidelines for PPE (gloves, goggles, lab coats) and ventilation. Use toxicity data from acute exposure studies (e.g., OECD Test Guidelines 423) to design waste neutralization protocols, such as photodegradation or enzymatic treatment .
Advanced Research Questions
Q. What mechanisms underlie the photodegradation of this compound in aqueous systems, and how do environmental factors modulate these pathways?
- Methodology : Conduct controlled photolysis experiments under UV/visible light, varying pH, dissolved oxygen, and catalyst presence (e.g., TiO₂). Use LC-MS to identify intermediates and propose degradation pathways via kinetic modeling (pseudo-first-order rate constants) .
Q. How can contradictory data on the ecotoxicological effects of this compound be resolved across different model organisms?
- Methodology : Perform meta-analysis of existing LC₅₀/EC₅₀ values, accounting for species sensitivity distributions (SSDs) and test conditions (e.g., exposure duration, temperature). Validate findings with standardized assays (e.g., Daphnia magna acute toxicity tests) under controlled lab conditions .
Q. What computational approaches best predict the adsorption behavior of this compound onto textile fibers or environmental matrices?
- Methodology : Apply molecular docking simulations (e.g., AutoDock Vina) to study dye-fiber interactions. Validate predictions with experimental adsorption isotherms (Langmuir/Freundlich models) and surface characterization (SEM-EDS) .
Q. How do structural modifications of this compound alter its dyeing efficiency and fastness properties?
- Methodology : Synthesize derivatives via functional group substitution (e.g., sulfonation, halogenation). Assess color strength (K/S values) and wash/light fastness using ISO 105-C06 and AATCC 16 standards. Correlate results with DFT-calculated electronic properties .
Methodological Guidelines
- Data Contradiction Analysis : Use sensitivity analysis to identify outliers in datasets. Triangulate findings with complementary techniques (e.g., combine HPLC with fluorescence spectroscopy for degradation studies) .
- Experimental Reprodubility : Document protocols per FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories like Deep Blue Data with metadata on instrumentation and calibration .
- Statistical Rigor : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Use software like R or Python’s SciPy for advanced regression analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
